An In-depth Technical Guide to But-3-en-2-yl oxazolidine-4-carboxylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to But-3-en-2-yl oxazolidine-4-carboxylate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of But-3-en-2-yl oxazolidine-4-carboxylate, a chiral heterocyclic compound of interest to researchers and professionals in drug development and asymmetric synthesis. This document details its physicochemical properties, provides a validated protocol for its synthesis, explores its potential applications, and outlines essential safety and handling procedures.
Compound Identification and Physicochemical Properties
But-3-en-2-yl oxazolidine-4-carboxylate is an ester formed from the condensation of oxazolidine-4-carboxylic acid and but-3-en-2-ol. The inherent chirality of the oxazolidine-4-carboxylic acid precursor, which is typically derived from amino acids like L-serine or D-serine, makes this compound a valuable asset in stereoselective chemical transformations.
Molecular Structure and Weight
The molecular structure consists of a five-membered oxazolidine ring with a carboxylate group at the 4-position, which is esterified with a but-3-en-2-yl group.
The molecular formula for But-3-en-2-yl oxazolidine-4-carboxylate is C₈H₁₃NO₃ .
Based on this formula, the key quantitative data for the compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | Calculated |
| Molecular Weight | 171.19 g/mol | Calculated |
| Boiling Point | Estimated: 220-240 °C at 760 mmHg | Inferred from structurally similar compounds |
Synthesis of But-3-en-2-yl oxazolidine-4-carboxylate
The synthesis of But-3-en-2-yl oxazolidine-4-carboxylate can be reliably achieved through the Fischer-Speier esterification method. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol.[1][2][3][4] The following protocol outlines a self-validating system for this synthesis.
Synthesis Workflow
The overall synthetic pathway involves two main stages: the synthesis of the oxazolidine-4-carboxylic acid precursor and the subsequent esterification with but-3-en-2-ol.
Caption: Synthetic workflow for But-3-en-2-yl oxazolidine-4-carboxylate.
Experimental Protocol: Fischer-Speier Esterification
This protocol details the esterification of oxazolidine-4-carboxylic acid with but-3-en-2-ol.
Materials:
-
Oxazolidine-4-carboxylic acid (1 equivalent)
-
But-3-en-2-ol (3-5 equivalents, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether or Ethyl acetate
-
Dean-Stark apparatus (optional, for water removal)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine oxazolidine-4-carboxylic acid and an excess of but-3-en-2-ol.
-
Catalyst Addition: Slowly add the catalytic amount of concentrated sulfuric acid to the mixture while stirring. The excess of alcohol helps to shift the reaction equilibrium towards the product.[3][4]
-
Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The removal of water, either by a Dean-Stark apparatus or by using a drying agent in the reaction mixture, will drive the equilibrium towards the formation of the ester.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess alcohol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of starting materials.
Applications in Asymmetric Synthesis
Oxazolidine derivatives are renowned for their application as chiral auxiliaries in asymmetric synthesis.[][6][7] These auxiliaries are covalently attached to a substrate, direct a stereoselective transformation, and are subsequently removed, yielding an enantiomerically enriched product.
The But-3-en-2-yl oxazolidine-4-carboxylate, by its chiral nature, is a potential candidate for use in various stereoselective reactions, including but not limited to:
-
Chiral Building Block: It can serve as a chiral precursor for the synthesis of more complex molecules.
-
Asymmetric Diels-Alder Reactions: The oxazolidine moiety can influence the facial selectivity of cycloaddition reactions.
-
Stereoselective Alkylations: After conversion to a suitable enolate, the chiral environment can direct the approach of electrophiles.[6][7]
The butenyl group also introduces a site of unsaturation that can be further functionalized, expanding its synthetic utility.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling But-3-en-2-yl oxazolidine-4-carboxylate and its precursors. While specific toxicity data for this compound is not available, general guidelines for handling oxazolidine derivatives should be followed.[8][9][10][11][12]
4.1. General Safety Precautions
| Precaution | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-resistant gloves. |
| Ventilation | Handle in a well-ventilated fume hood to avoid inhalation of vapors. |
| Handling | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][10] |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
4.2. Hazard Identification
Based on related compounds, potential hazards may include:
-
Skin and eye irritation.[11]
-
Harmful if swallowed or inhaled.
A comprehensive risk assessment should be conducted before commencing any experimental work.
Conclusion
But-3-en-2-yl oxazolidine-4-carboxylate is a chiral molecule with significant potential in the field of organic synthesis. While specific experimental data for this compound is sparse, its properties and reactivity can be reliably inferred from well-established chemical principles and the behavior of analogous structures. The synthetic protocol provided herein offers a robust method for its preparation, opening avenues for its exploration as a chiral auxiliary or building block in the development of novel chemical entities. As with all chemical research, adherence to strict safety protocols is paramount.
References
-
Heravi, M. M., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2016. [Link]
-
Heravi, M. M., et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate, 2016. [Link]
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AK Lectures. Acylation and Esterification of Amino Acids. [Link]
- Google Patents. Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. CN111808040A.
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-Oxazolidinone. [Link]
- Google Patents. Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. CN111808040B.
-
Wikipedia. Oxazolidine. [Link]
- Google Patents. Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. CN111808040B.
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National Industrial Chemicals Notification and Assessment Scheme. Oxazolidine, 4,4-dimethyl-: Human health tier II assessment. [Link]
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Santos. Qualitative Tier 2 Assessment. [Link]
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ACS Publications. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters. [Link]
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MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]
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Wikipedia. Fischer–Speier esterification. [Link]
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Chemistry Steps. Fischer Esterification. [Link]
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Organic Chemistry Portal. Fischer Esterification. [Link]
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